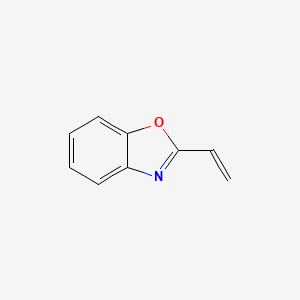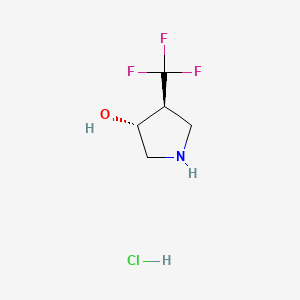
trans-4-(Trifluoromethyl)pyrrolidin-3-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Resolution of Racemic Mixture: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrrolidine ring, such as ketones, alcohols, and substituted pyrrolidines.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(3R,4S)-4-(methyl)pyrrolidin-3-ol hydrochloride, trans
- rac-(3R,4S)-4-(ethyl)pyrrolidin-3-ol hydrochloride, trans
- rac-(3R,4S)-4-(fluoromethyl)pyrrolidin-3-ol hydrochloride, trans
Uniqueness
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9ClF3NO |
|---|---|
Peso molecular |
191.58 g/mol |
Nombre IUPAC |
(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-1-9-2-4(3)10;/h3-4,9-10H,1-2H2;1H/t3-,4-;/m0./s1 |
Clave InChI |
NWFHNUWKVPDWRO-MMALYQPHSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)O)C(F)(F)F.Cl |
SMILES canónico |
C1C(C(CN1)O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)

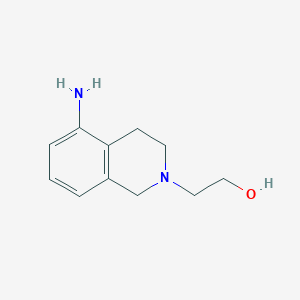
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)
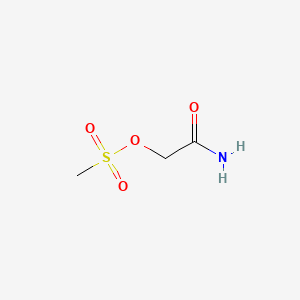
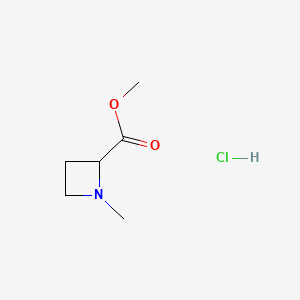
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
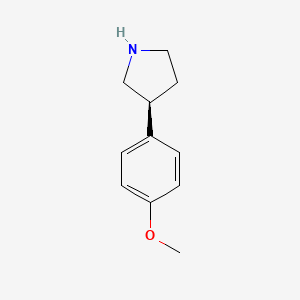
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
